molecular formula C11H15NO3S B296396 N-cyclopropyl-4-ethoxybenzenesulfonamide

N-cyclopropyl-4-ethoxybenzenesulfonamide

货号: B296396
分子量: 241.31 g/mol
InChI 键: HWQBOXRPRYVKTC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclopropyl-4-ethoxybenzenesulfonamide (CEBS) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development. CEBS belongs to the class of sulfonamide compounds, which are known for their diverse pharmacological activities such as antibacterial, antidiabetic, and anticancer properties.

作用机制

The mechanism of action of N-cyclopropyl-4-ethoxybenzenesulfonamide is primarily attributed to its ability to inhibit HDACs and DPP-4. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene expression. Inhibition of HDACs by this compound leads to hyperacetylation of histones, which results in the activation of tumor suppressor genes and inhibition of oncogenes. DPP-4 is an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1), leading to reduced insulin secretion and impaired glucose tolerance. Inhibition of DPP-4 by this compound leads to increased levels of GLP-1, which stimulates insulin secretion and improves glucose tolerance.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in various disease models. In cancer research, this compound has been shown to induce cell cycle arrest, apoptosis, and differentiation of cancer cells. In diabetes research, this compound has been shown to improve glucose tolerance and increase insulin secretion. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

实验室实验的优点和局限性

One of the advantages of N-cyclopropyl-4-ethoxybenzenesulfonamide is its potent inhibitory activity against HDACs and DPP-4, which makes it a promising candidate for drug development in cancer and diabetes research. This compound also has good bioavailability and pharmacokinetic properties, which makes it suitable for in vivo studies. However, one of the limitations of this compound is its low aqueous solubility, which can make it challenging to formulate for oral administration.

未来方向

There are several future directions for N-cyclopropyl-4-ethoxybenzenesulfonamide research, including:
1. Investigation of the potential of this compound as a therapeutic agent in other diseases such as neurodegenerative disorders and cardiovascular diseases.
2. Development of novel formulations of this compound to improve its solubility and bioavailability.
3. Identification of the molecular targets of this compound and elucidation of its mechanism of action in various disease models.
4. Evaluation of the safety and toxicity of this compound in preclinical and clinical studies.
Conclusion
In conclusion, this compound (this compound) is a promising compound with potential applications in drug discovery and development. This compound has been extensively studied for its inhibitory activity against HDACs and DPP-4, which makes it a promising candidate for drug development in cancer and diabetes research. This compound has also been shown to have anti-inflammatory activity and potential therapeutic applications in other diseases. However, further research is needed to fully understand the molecular targets and mechanism of action of this compound, as well as its safety and toxicity in preclinical and clinical studies.

合成方法

The synthesis of N-cyclopropyl-4-ethoxybenzenesulfonamide involves the reaction between 4-ethoxybenzenesulfonyl chloride and cyclopropylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, and the resulting product is purified through column chromatography. The yield of this compound is typically in the range of 50-60%, and the compound can be obtained as a white crystalline solid.

科学研究应用

N-cyclopropyl-4-ethoxybenzenesulfonamide has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, diabetes, and inflammation. In cancer research, this compound has shown promising results as a potent inhibitor of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer activity by inducing cell cycle arrest, apoptosis, and differentiation of cancer cells. This compound has also been investigated for its potential as an antidiabetic agent by inhibiting the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades incretin hormones. Inhibition of DPP-4 leads to increased insulin secretion and improved glucose tolerance. Furthermore, this compound has been studied for its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

属性

分子式

C11H15NO3S

分子量

241.31 g/mol

IUPAC 名称

N-cyclopropyl-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C11H15NO3S/c1-2-15-10-5-7-11(8-6-10)16(13,14)12-9-3-4-9/h5-9,12H,2-4H2,1H3

InChI 键

HWQBOXRPRYVKTC-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2CC2

规范 SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2CC2

溶解度

36.2 [ug/mL]

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。